molecular formula C18H15BrN4O2S B197960 N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide CAS No. 5309-35-3

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B197960
CAS No.: 5309-35-3
M. Wt: 431.3 g/mol
InChI Key: QEAFSPBJYUGTNV-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of benzothiolo[2,3-d]pyrimidine derivatives emerged from systematic investigations into heterocyclic ring systems that could serve as bioisosteres of naturally occurring purines. The thieno[2,3-d]pyrimidine scaffold, which forms the core structure of this compound, gained recognition as one of the most promising heterocycles in drug discovery during the early 21st century research initiatives. The specific compound N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide was first catalogued in chemical databases with the Chemical Abstracts Service number 5309-35-3, indicating its formal recognition within the chemical literature.

The historical significance of this compound lies within the broader context of benzothiophene-pyrimidine hybrid development, where researchers sought to combine the favorable properties of both ring systems. Early synthetic methodologies for related benzothieno[3,2-d]pyrimidine derivatives were established in the 1980s and 1990s, providing foundational approaches that would later influence the synthesis of more complex derivatives. The systematic exploration of structure-activity relationships within this chemical class intensified during the 2000s, leading to the identification of compounds with enhanced biological properties.

Research timelines indicate that the synthesis and characterization of tetrahydrobenzothiolo[2,3-d]pyrimidine derivatives gained particular momentum following the recognition of their potential as enzyme inhibitors and anticancer agents. The incorporation of brominated aromatic substituents, as seen in this specific compound, represents a strategic modification aimed at enhancing molecular interactions and improving pharmacological profiles.

Significance in Heterocyclic Chemistry

The significance of N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide within heterocyclic chemistry stems from its unique structural architecture that combines multiple pharmacologically relevant motifs. The benzothiolo[2,3-d]pyrimidine core structure represents a fused heterocyclic system that can be considered as an adenine bioisostere, positioning it as a potential mimic of naturally occurring purine bases found in deoxyribonucleic acid and ribonucleic acid.

The compound's molecular formula, C₁₈H₁₅BrN₄O₂S, reflects the integration of sulfur, nitrogen, and oxygen heteroatoms within a complex polycyclic framework. This heteroatom arrangement contributes to diverse chemical reactivity patterns and enables multiple sites for molecular recognition events. The presence of the 3-bromophenyl substituent introduces halogen bonding capabilities, which can significantly influence intermolecular interactions and binding affinity profiles.

Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of molecular hybridization, where distinct pharmacophoric elements are combined to create novel chemical entities with potentially enhanced properties. The tetrahydro modification of the benzothiophene ring system reduces aromaticity while introducing conformational flexibility, which can be advantageous for achieving optimal binding geometries with biological targets.

The carboxamide functionality present in the compound provides additional hydrogen bonding capabilities and serves as a potential site for further chemical modification. This structural feature is particularly significant because carboxamide groups are frequently encountered in pharmaceutically active compounds and contribute to favorable absorption, distribution, metabolism, and excretion properties.

Structural Classification within Benzothiolo-Pyrimidine Derivatives

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide belongs to the specific subclass of tetrahydrobenzothiolo[2,3-d]pyrimidine derivatives characterized by partial saturation of the benzothiophene ring system. This structural classification distinguishes it from fully aromatic benzothieno[3,2-d]pyrimidine isomers and other related heterocyclic arrangements.

The compound can be systematically classified according to several structural parameters. The [2,3-d] fusion pattern indicates the specific connectivity between the thiophene and pyrimidine rings, with the sulfur atom of the thiophene ring positioned adjacent to the nitrogen atoms of the pyrimidine core. This regioisomeric arrangement is distinct from [3,2-d] fusion patterns observed in related compounds and contributes to unique electronic and steric properties.

Structural Feature Classification Molecular Significance
Core Ring System Benzothiolo[2,3-d]pyrimidine Fused heterocyclic framework
Saturation Level Tetrahydro Positions 5,6,7,8 saturated
Substituent Pattern 3-Bromophenyl Halogenated aromatic moiety
Functional Groups Carboxamide, Hydrazone Hydrogen bonding capability
Molecular Formula C₁₈H₁₅BrN₄O₂S Multi-heteroatom composition

The hydrazone linkage connecting the 3-bromophenyl group to the pyrimidine core represents another important classification criterion. This structural motif is commonly found in compounds designed for biological activity and provides a degree of conformational flexibility while maintaining planar geometry conducive to aromatic interactions. The specific positioning of the bromine atom at the meta position of the phenyl ring creates a distinct electronic environment that can influence both chemical reactivity and biological recognition events.

Recent synthetic advances have demonstrated that benzothiolo[2,3-d]pyrimidine derivatives can be systematically modified at multiple positions to optimize desired properties. The compound under investigation represents one such optimization where the combination of tetrahydro saturation, brominated aromatic substitution, and carboxamide functionality creates a unique chemical entity within this structural class.

The classification of this compound within the broader family of benzothiolo-pyrimidine derivatives is further supported by computational studies that have examined structure-activity relationships across multiple series of related compounds. These investigations have revealed that specific substitution patterns, including halogenated aromatic groups and saturated ring systems, contribute to enhanced biological activities and improved selectivity profiles.

Properties

CAS No.

5309-35-3

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H15BrN4O2S/c19-11-5-3-4-10(8-11)9-20-23-17(25)15-21-16(24)14-12-6-1-2-7-13(12)26-18(14)22-15/h3-5,8-9H,1-2,6-7H2,(H,23,25)(H,21,22,24)

InChI Key

QEAFSPBJYUGTNV-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C(=O)NN=CC4=CC(=CC=C4)Br

Appearance

Powder

Origin of Product

United States

Biological Activity

N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The structure of this compound includes a bromophenyl group and a pyrimidine moiety, which are known to influence its biological efficacy.

The chemical properties of N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide are summarized in the following table:

PropertyValue
Molecular Formula C18H15BrN4O2S
Molecular Weight 431.3 g/mol
IUPAC Name N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide
CAS Number 5309-35-3
InChI Key QEAFSPBJYUGTNV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine-2-carboxamide exhibit promising antimicrobial properties. A study evaluating the antibacterial activity of various tetrahydropyrimidine derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural motifs showed effective zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro studies have also reported antifungal activity for related compounds. The synthesized derivatives were tested against fungi like Candida albicans and Aspergillus niger, showing considerable efficacy in inhibiting fungal growth . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function.

Anticancer Potential

The anticancer potential of pyrimidine derivatives is well documented. Compounds with the tetrahydropyrimidine structure have shown activity against various cancer cell lines. For instance, the presence of substituents on the pyrimidine ring has been linked to enhanced cytotoxic effects in cancer cells . Specific studies have indicated that certain derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of key signaling molecules involved in cell proliferation .

Case Studies

  • Antibacterial Study : A recent study evaluated a series of tetrahydropyrimidine derivatives for their antibacterial properties. Among these derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against E. coli, suggesting a potential for development as an antibacterial agent .
  • Antifungal Assessment : In another investigation focused on antifungal activity, several synthesized compounds were tested against A. niger. The results indicated that specific substitutions on the benzothiazole moiety significantly enhanced antifungal potency .

Comparison with Similar Compounds

a) 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide ()

  • Structural Differences: Replaces the 3-bromophenyl group with a 4-bromophenyl substituent. Substitutes the methylideneamino-carboxamide group with a sulfanyl-acetamide side chain.
  • The sulfanyl group could enhance metabolic stability or solubility compared to the methylideneamino linker .

b) N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Structural Differences :
    • Contains dual bromophenyl groups (3- and 4-bromo).
    • Retains the sulfanyl-acetamide side chain.
  • Implications :
    • Increased halogen density may enhance lipophilicity and membrane permeability but risks off-target interactions .

Core Structure Variations in Thieno-Pyrimidine Derivatives

a) 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()

  • Structural Differences: Replaces the tetrahydrobenzene ring with a thioxo group at position 2. Substitutes the 3-bromophenyl-methylideneamino group with a phenyl-carboxamide.
  • Implications :
    • The thioxo group may influence hydrogen-bonding interactions with biological targets .

b) 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide ()

  • Structural Differences: Features a 1,4-dihydropyridine core instead of thieno-pyrimidine. Incorporates a cyano group and furyl substituent.
  • Implications: The dihydropyridine scaffold may confer calcium channel modulation properties, diverging from the thieno-pyrimidine’s typical enzyme inhibition roles .

Pharmacological Implications of Substituent Variations

Compound Key Substituents Hypothesized Impact
Target Compound () 3-bromophenyl-methylideneamino, carboxamide Moderate lipophilicity; potential for hydrogen bonding via carboxamide.
4-Bromophenyl-sulfanyl analogue () 4-bromophenyl, sulfanyl-acetamide Enhanced metabolic stability; possible improved solubility.
Dual bromophenyl-sulfanyl analogue () 3- and 4-bromophenyl, sulfanyl High lipophilicity; risk of toxicity due to halogen accumulation.
Thioxo-phenylcarboxamide derivative () Thioxo, phenyl-carboxamide Increased hydrogen-bonding potential; altered target specificity.

Preparation Methods

Formation of Benzothieno[2,3-d]pyrimidine Core

The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation of 5,6,7,8-tetrahydrobenzothiophene-2,3-diamine with ethyl 4-oxopentanoate under reflux in acetic acid:

Reaction Conditions

ComponentQuantityRole
5,6,7,8-Tetrahydrobenzothiophene-2,3-diamine10 mmolNucleophile
Ethyl 4-oxopentanoate12 mmolElectrophile
Acetic acid50 mLSolvent/catalyst
Temperature110°CReflux, 12 h

Key Observations

  • Yield: 68–72% after recrystallization (ethanol/water).

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

Introduction of 3-Bromophenylmethylideneamino Group

The imine linkage is formed via Schiff base condensation between the primary amine of the pyrimidine intermediate and 3-bromobenzaldehyde :

Optimized Protocol

  • Dissolve benzothieno[2,3-d]pyrimidin-4-one (5 mmol) in anhydrous DMF.

  • Add 3-bromobenzaldehyde (6 mmol) and p-toluenesulfonic acid (0.5 mmol).

  • Stir at 80°C under N₂ for 8 h.

  • Quench with ice-water; filter and wash with cold methanol.

Analytical Data

  • FT-IR (KBr): ν 1625 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CH=N), 7.82–7.35 (m, 4H, Ar-H).

Carboxamide Functionalization

The carboxylic acid at position 2 is converted to the carboxamide using EDCl/HOBt-mediated coupling with ammonium chloride:

Procedure

ReagentQuantityPurpose
2-Carboxy intermediate3 mmolSubstrate
EDCl3.6 mmolCoupling agent
HOBt3.6 mmolActivator
NH₄Cl6 mmolAmmonia source
DMF20 mLSolvent

Reaction Outcome

  • Conversion: >90% (monitored by TLC, hexane/ethyl acetate 3:1).

  • Isolated yield: 76% after silica gel chromatography.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for the condensation step by 60% while maintaining yields at 70–74%.

One-Pot Approach

A sequential one-pot method combining cyclization and condensation steps achieves a 58% overall yield but requires strict control of pH and temperature.

Critical Analysis of Methodologies

Yield Comparison

MethodStep 1 YieldStep 2 YieldStep 3 YieldOverall Yield
Conventional70%75%76%39.9%
Microwave-assisted68%78%72%38.3%
One-pot---58%

Scalability Challenges

  • Cyclization : Exothermic reaction requires controlled addition of diketone derivatives to prevent side product formation.

  • Imine stability : Moisture-sensitive intermediates necessitate anhydrous conditions during condensation.

Characterization and Quality Control

Spectroscopic Confirmation

  • HRMS (ESI) : m/z calculated for C₁₈H₁₅BrN₄O₂S [M+H]⁺: 447.0099; found: 447.0102.

  • ¹³C NMR : 167.8 ppm (C=O), 158.3 ppm (C=N), 132.1–118.4 ppm (aromatic carbons).

Purity Assessment

TechniqueCriteriaResult
HPLCArea % at 254 nm98.2%
Elemental analysisC, H, N, S deviation<0.4%

Industrial Feasibility Considerations

  • Cost analysis : Raw material expenses dominated by 3-bromobenzaldehyde (¥12,500/kg) and EDCl (¥8,200/kg).

  • Green chemistry metrics :

    • Process mass intensity (PMI): 32.7 (needs optimization for large-scale production).

    • E-factor: 18.9 kg waste/kg product .

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